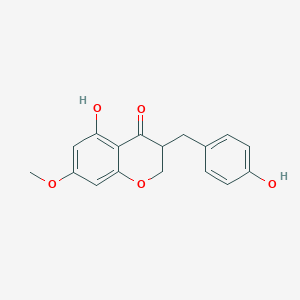

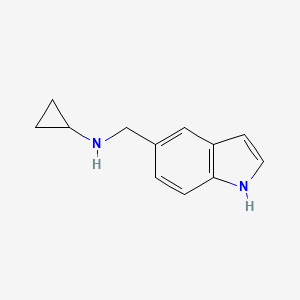

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one

説明

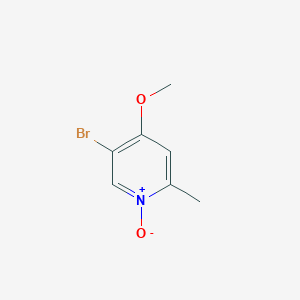

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one is a type of homoisoflavonoid . Homoisoflavonoids are considered as an infrequent flavonoid class, possessing multi-beneficial bioactivities . This compound has been mainly isolated and identified from bulbs and rhizomes of the plants belonging to Asparagaceae and Fabaceae families, particularly the genera of Ophiopogon, Dracaena, Scilla, Polygonatum, and Caesalpinia .

Synthesis Analysis

The compound has been isolated using various column chromatography techniques . Chromatographic separation on SLH, then PTLC (CHCl 3 –MeOH 95:5), has led to the isolation of this compound .Molecular Structure Analysis

The molecular formula of this compound is C17H14O5 . The molecular weight is 298.3 g/mol .Physical And Chemical Properties Analysis

The compound is a yellow powder . It is sparingly soluble in water and soluble in ethanol .科学的研究の応用

Antioxidant Activity

5-Hydroxy-7-methoxy-3-(4-hydroxybenzyl)chroman-4-one has been identified in various plant species and shows notable antioxidant properties. For instance, compounds isolated from the bulbs of Scilla nervosa exhibited scavenging activities in radical quenching assays (Bangani et al., 1999). Similarly, homoisoflavanones from Ledebouria floribunda showed antioxidant properties against DPPH radical and beta-carotene/linoleic acid system (Calvo, 2009).

Protective Effects in Pancreatic β Cells

Research indicates that derivatives of this compound can protect pancreatic β cells against glucotoxicity-induced apoptosis. This was demonstrated in a study where the compound isolated from Portulaca oleracea L. increased cell viability and decreased oxidative stress markers in INS-1 pancreatic β cells (Park et al., 2019).

Potential Estrogenic Activity

Some studies have explored the estrogenic activity of homoisoflavanones, including this compound. For example, compounds isolated from the rhizomes of Polygonatum sibiricum showed proliferative effects on estrogen-responsive human breast cancer cell lines (Chen et al., 2018).

作用機序

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

特性

IUPAC Name |

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULPZMATFBTFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)

![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)